2-Cyclopropyl-4,5-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine
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Overview
Description
2-Cyclopropyl-4,5-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a pyrimidine core with a triazolopyridazine moiety, making it a promising candidate for various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4,5-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The key steps include:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic conditions.
Introduction of the Cyclopropyl and Dimethyl Groups: The cyclopropyl and dimethyl groups are introduced via alkylation reactions using suitable alkyl halides.
Formation of the Triazolopyridazine Moiety: The triazolopyridazine moiety is synthesized separately through a series of cyclization reactions involving hydrazine derivatives and nitriles.
Coupling of the Moieties: The final step involves coupling the triazolopyridazine moiety with the pyrimidine core using a piperazine linker under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4,5-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-Cyclopropyl-4,5-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4,5-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Interact with Receptors: Bind to cellular receptors, leading to changes in cellular signaling and function.
Modulate Gene Expression: Influence the expression of specific genes, resulting in altered cellular behavior and responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-4,5-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)benzene
- 2-Cyclopropyl-4,5-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)quinoline
Uniqueness
2-Cyclopropyl-4,5-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine stands out due to its unique combination of a pyrimidine core and a triazolopyridazine moiety. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C19H24N8 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
6-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C19H24N8/c1-12-13(2)20-18(15-4-5-15)21-19(12)26-10-8-25(9-11-26)17-7-6-16-23-22-14(3)27(16)24-17/h6-7,15H,4-5,8-11H2,1-3H3 |
InChI Key |
AXIIPBJTRNSISM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NN4C(=NN=C4C=C3)C)C5CC5)C |
Origin of Product |
United States |
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